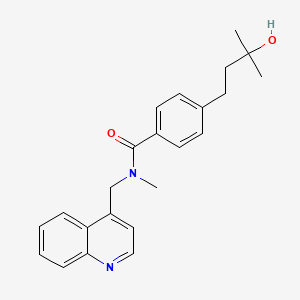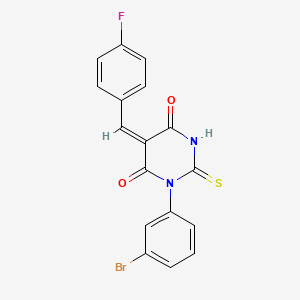
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Also known as J147, this compound has been found to exhibit neuroprotective and anti-aging properties. In
Wirkmechanismus
The mechanism of action of 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide is not fully understood. However, studies have suggested that J147 works by activating the transcription factor ATF4, which is involved in the regulation of cellular stress response pathways. J147 has also been found to increase the production of ATP, which is essential for cellular energy metabolism. Additionally, J147 has been shown to increase the production of neurotrophic factors, which promote the growth and survival of neurons.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are two major contributors to age-related diseases. J147 has also been found to increase the production of ATP, which is essential for cellular energy metabolism. Additionally, J147 has been shown to increase the production of neurotrophic factors, which promote the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide in lab experiments is its ability to cross the blood-brain barrier. This allows for the compound to be delivered directly to the brain, where it can exert its neuroprotective effects. Additionally, J147 has been found to have a favorable safety profile, with no significant adverse effects reported in animal studies.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experimental settings. Additionally, J147 has not yet been tested in human clinical trials, so its safety and efficacy in humans is still unknown.
Zukünftige Richtungen
There are several future directions for the study of 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide. One direction is to further investigate the mechanism of action of J147, particularly in relation to its effects on cellular stress response pathways. Another direction is to explore the potential therapeutic applications of J147 in other age-related diseases, such as Parkinson's disease and Huntington's disease. Additionally, future studies could focus on optimizing the synthesis method for J147 to improve yield and purity of the final product.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit neuroprotective and anti-aging properties, and has been shown to improve cognitive function, reduce inflammation, and increase the production of neurotrophic factors. While there are limitations to using J147 in lab experiments, its favorable safety profile and ability to cross the blood-brain barrier make it an attractive compound for further study.
Synthesemethoden
The synthesis of 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide is a complex process that involves several steps. The first step involves the synthesis of the 4-quinolinylmethylamine intermediate, which is then reacted with the appropriate benzoyl chloride to form the final product. The synthesis method for J147 has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective and anti-aging properties in animal models. J147 has been shown to improve cognitive function, reduce inflammation, and increase the production of neurotrophic factors. It has also been found to reduce amyloid-beta levels, which is a hallmark of Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(quinolin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-23(2,27)14-12-17-8-10-18(11-9-17)22(26)25(3)16-19-13-15-24-21-7-5-4-6-20(19)21/h4-11,13,15,27H,12,14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIJSQZXRJFFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N(C)CC2=CC=NC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-1-[(2R,5S)-5-(pyrazin-2-ylmethyl)tetrahydrofuran-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5306440.png)
![3-(2,7-diazaspiro[4.5]dec-2-ylcarbonyl)-2,8-dimethylquinoline dihydrochloride](/img/structure/B5306443.png)
![8-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5306446.png)
![2-{1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5306457.png)
![ethyl 3-methyl-5-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-4-isothiazolecarboxylate](/img/structure/B5306459.png)
![4-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-2-ethyl-1-isopropylpiperazine](/img/structure/B5306462.png)
![7-acetyl-3-(allylthio)-6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306463.png)
![7-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-(tetrahydro-2H-pyran-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5306479.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5306485.png)
![N-[4-(1-pyrrolidinyl)benzyl]propanamide](/img/structure/B5306496.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5306500.png)
![2-[4-(2-methoxyisonicotinoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B5306505.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5306509.png)